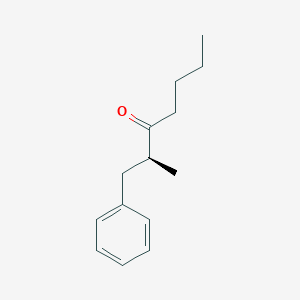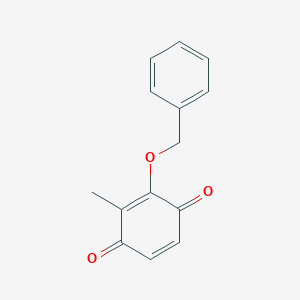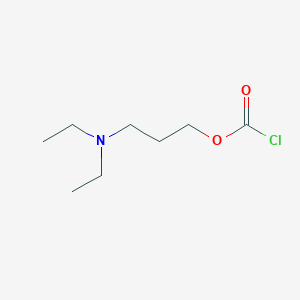
3-(Diethylamino)propyl carbonochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)propyl carbonochloridate is an organic compound with the molecular formula C8H16ClNO2. It is a derivative of carbonochloridate, featuring a diethylamino group attached to a propyl chain. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Diethylamino)propyl carbonochloridate can be synthesized through the reaction of 3-(diethylamino)propylamine with phosgene (carbonyl dichloride). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:
3-(Diethylamino)propylamine+Phosgene→3-(Diethylamino)propyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is introduced to 3-(diethylamino)propylamine under controlled temperature and pressure conditions. The process requires stringent safety measures due to the toxic nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)propyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(diethylamino)propyl alcohol and hydrochloric acid.
Condensation reactions: It can react with amines to form ureas and carbamates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Conditions: Reactions often require mild to moderate temperatures and may be catalyzed by bases or acids depending on the desired product.
Major Products
Substituted carbamates: Formed through reactions with alcohols.
Ureas: Formed through reactions with amines.
3-(Diethylamino)propyl alcohol: Formed through hydrolysis.
Aplicaciones Científicas De Investigación
3-(Diethylamino)propyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes, such as the synthesis of peptide conjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)propyl carbonochloridate involves its reactivity towards nucleophiles. The carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The compound’s reactivity is primarily driven by the electron-withdrawing effect of the carbonochloridate group, which enhances the electrophilicity of the carbon atom.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide used as a coupling agent in peptide synthesis.
3-(Diethylamino)propylamine: A precursor to 3-(Diethylamino)propyl carbonochloridate, used in various organic syntheses.
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of both a diethylamino group and a carbonochloridate group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
180478-05-1 |
|---|---|
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl carbonochloridate |
InChI |
InChI=1S/C8H16ClNO2/c1-3-10(4-2)6-5-7-12-8(9)11/h3-7H2,1-2H3 |
Clave InChI |
WBQSQVIWBRQJOB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


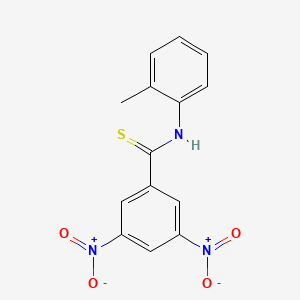
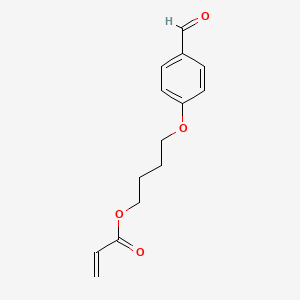

![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)

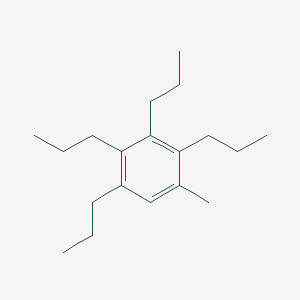
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-](/img/structure/B14245330.png)
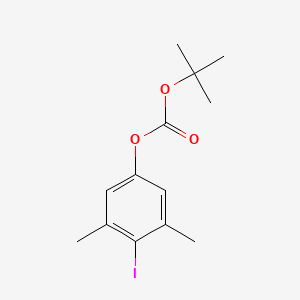
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
